![molecular formula C12H13N3S B5867536 6,6-dimethyl-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B5867536.png)
6,6-dimethyl-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole
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Overview
Description
6,6-dimethyl-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 6,6-dimethyl-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole is not fully understood. However, studies have suggested that it may act by inhibiting enzymes or proteins involved in various cellular processes. It may also interact with cell membranes and modulate ion channels.
Biochemical and Physiological Effects:
Studies have shown that 6,6-dimethyl-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole has various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have antimicrobial properties and can inhibit the growth of various microorganisms.
Advantages and Limitations for Lab Experiments
6,6-dimethyl-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It is also stable and can be stored for extended periods. However, one of the limitations is that it may have low solubility in certain solvents, which can affect its effectiveness in certain experiments.
Future Directions
There are several future directions for the study of 6,6-dimethyl-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole. One potential direction is to study its potential as a therapeutic agent for various diseases, including cancer and inflammation. Another direction is to study its mechanism of action in more detail to better understand its pharmacological properties. Additionally, further studies can be conducted to optimize its synthesis and improve its effectiveness in lab experiments.
In conclusion, 6,6-dimethyl-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole is a heterocyclic compound that has shown promising results in scientific research. Its potential pharmacological properties make it a promising candidate for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and optimize its synthesis for lab experiments.
Synthesis Methods
The synthesis of 6,6-dimethyl-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole has been achieved using different methods. One of the commonly used methods involves the reaction of 2-phenyl-2-thioacetohydrazide with ethyl acetoacetate in the presence of acetic acid and sodium acetate. The resulting product is then reacted with hydrazine hydrate to yield the desired compound. Other methods involve the use of different reagents and conditions.
Scientific Research Applications
6,6-dimethyl-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole has been studied for its potential pharmacological properties. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and microbial infections. Studies have also shown its potential as an antioxidant and anticonvulsant agent.
properties
IUPAC Name |
6,6-dimethyl-3-phenyl-5H-[1,3]thiazolo[2,3-c][1,2,4]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c1-12(2)8-15-10(13-14-11(15)16-12)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVTZBCEZRPMKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2C(=NN=C2S1)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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